2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline
Overview
Description
2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline is an organic compound that combines the structural features of both fluorene and quinoline. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethylfluorene and 2-bromoquinoline.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.
Catalyst and Reagents: Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used along with a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide.
Procedure: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete coupling of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline has a wide range of scientific research applications, including:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photovoltaics: Employed in the development of organic solar cells as a donor or acceptor material.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline involves its interaction with specific molecular targets and pathways:
Photophysical Properties: The compound exhibits strong fluorescence and high electron delocalization, making it effective in light-emitting applications.
Molecular Targets: In biological systems, it may interact with cellular components such as DNA or proteins, leading to potential therapeutic effects.
Pathways: The compound can participate in various photochemical and photophysical pathways, contributing to its functionality in electronic and biological applications.
Comparison with Similar Compounds
Similar Compounds
Bis2-(9,9-dimethyl-9H-fluoren-2-yl)-quinolineiridium (III): Known for its use in OLEDs as a phosphorescent material.
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of nonfullerene electron acceptors for organic solar cells.
Uniqueness
2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline stands out due to its unique combination of fluorene and quinoline structures, providing distinct photophysical properties that are advantageous in both electronic and biological applications.
Properties
IUPAC Name |
2-(9,9-dimethylfluoren-2-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-24(2)20-9-5-4-8-18(20)19-13-11-17(15-21(19)24)23-14-12-16-7-3-6-10-22(16)25-23/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNAXUPYPAMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC=CC=C5C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633585 | |
Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889750-37-2 | |
Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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